1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, a trifluoromethyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate, which is then further functionalized to introduce the trifluoromethyl and carbonitrile groups . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. Techniques such as palladium-catalyzed cross-coupling reactions are also employed to introduce various substituents efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The carbonitrile group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 3-(Trifluoromethyl)pyrazole-4-carboxylic acid
- 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential biological activity compared to similar compounds with carboxylic acid or other functional groups .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)10-8(6-15)7-16-17(10)9-4-2-1-3-5-9/h1-5,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHQYJAXGRLEEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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